
N-(4-methoxyphenethyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxyphenethyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H26N4O2S2 and its molecular weight is 442.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation in Medicinal Chemistry
N-(4-methoxyphenethyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide and its derivatives have been extensively studied in the field of medicinal chemistry. For instance, a study by Abu-Hashem et al. (2020) explored the synthesis of novel compounds derived from visnaginone and khellinone as potential anti-inflammatory and analgesic agents. These compounds exhibited significant cyclooxygenase-2 (COX-2) inhibitory activity and showed promising results in analgesic and anti-inflammatory tests (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Radiolabeling and Imaging Applications
Radiolabeling of similar compounds has been conducted for potential use in medical imaging. Kuhnast et al. (2006) synthesized FAUC346, a D3-selective ligand, and labeled it with carbon-11 for positron emission tomography (PET) imaging of D3 receptors. Although preliminary evaluations in rat brains demonstrated selectivity for D3 receptors, the compound did not meet the pharmacological profile for a PET probe in nonhuman primates (Kuhnast et al., 2006).
Antimicrobial and Antiviral Activities
Studies have also assessed the antimicrobial and antiviral activities of derivatives of this compound. Krishna Reddy et al. (2013) synthesized new urea and thiourea derivatives doped with febuxostat, showing potent antimicrobial and antiviral activities against Tobacco mosaic virus (TMV) (Krishna Reddy, Rasheed, Subba Rao, Adam, Yellala Venkata Rami Reddy, & Raju, 2013).
Synthesis and Biological Evaluation
Gao et al. (2008) synthesized carbon-11-labeled carboxamide derivatives as potential PET radioligands for imaging dopamine D3 receptors. These compounds were prepared using O-[(11)C]methylation and isolated by a solid-phase extraction purification procedure, demonstrating potential applications in dopamine receptor imaging (Gao, Wang, Hutchins, & Zheng, 2008).
Antidepressant Drug Development
Orus et al. (2002) synthesized benzo[b]thiophene derivatives to develop new dual antidepressant drugs. These compounds showed promising in vitro affinity for 5-HT1A receptors and serotonin reuptake inhibition, suggesting potential applications in treating depression (Orus, Sainz, Pérez, Oficialdegui, Martínez, Lasheras, del Río, & Monge, 2002).
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S2/c1-28-18-6-4-17(5-7-18)8-9-23-22(27)26-12-10-25(11-13-26)15-21-24-19(16-30-21)20-3-2-14-29-20/h2-7,14,16H,8-13,15H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHMFIWUAUYGOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-4-nitrobenzamide](/img/structure/B2608059.png)
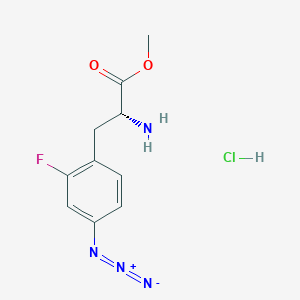
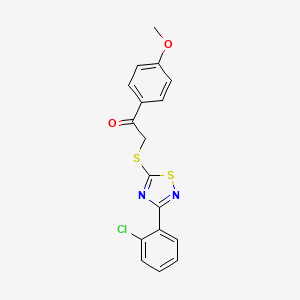
![{7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2608067.png)
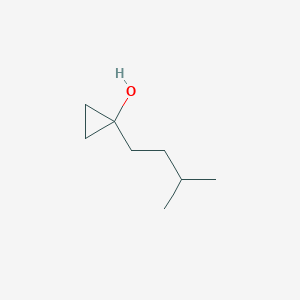
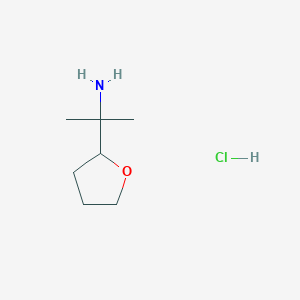
![4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2608070.png)

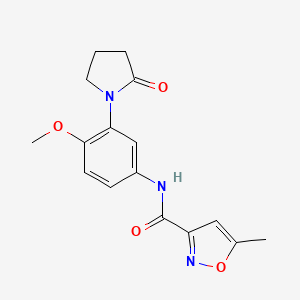

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2608076.png)
